1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the protection of the amino group on the piperidine ring with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates are used for introducing the trifluoromethyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of functionalized piperidine derivatives.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the development of biologically active molecules and as a precursor for drug discovery.
Industry: The compound is used in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it a versatile tool in organic synthesis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-piperidine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(Trifluoromethyl)piperidine-2-carboxylic acid: Lacks the Boc protecting group, making it less versatile in synthetic applications.
Uniqueness: 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This combination provides both stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-6-7(12(13,14)15)4-5-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIGQMQWQCANEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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